molecular formula C12H13NO3 B11886830 Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B11886830
M. Wt: 219.24 g/mol
InChI Key: SWDLVVJLTXRNTD-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H15NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the reaction of homophthalic anhydride with imines. This reaction allows for the closure of the isoquinoline ring in one step while introducing desired pharmacophore groups at specific positions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP

    Reduction: NaBH4

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific ester group, which can influence its reactivity and applications .

Properties

IUPAC Name

ethyl 1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(14)13-10/h3-6,10H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDLVVJLTXRNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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